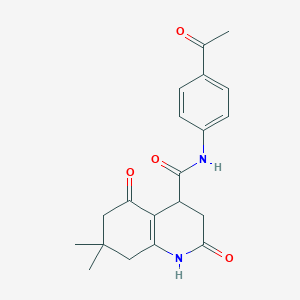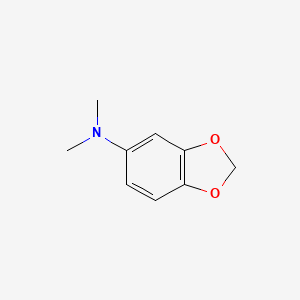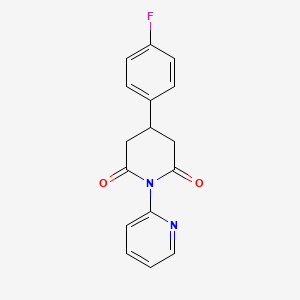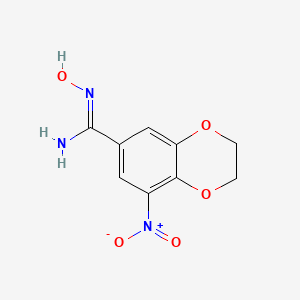![molecular formula C16H11NO2 B14942469 5-methoxynaphtho[1,2,3-cd]indol-6(2H)-one](/img/structure/B14942469.png)
5-methoxynaphtho[1,2,3-cd]indol-6(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methoxynaphtho[1,2,3-cd]indol-6(2H)-one is a complex organic compound that belongs to the class of naphthoindoles This compound is characterized by its unique structure, which includes a naphthalene ring fused with an indole moiety The presence of a methoxy group at the 5-position and a ketone group at the 6-position further distinguishes it
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxynaphtho[1,2,3-cd]indol-6(2H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate naphthalene derivatives with indole precursors under specific conditions. For instance, the reaction of 2-(methylthio)benzo[cd]indol-1-inium iodide with C-nucleophiles can lead to the formation of naphthostyryl derivatives, which can be further processed to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory synthesis methods. These processes are scaled up to accommodate larger quantities and often include steps to ensure purity and yield. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and consistency in industrial settings.
化学反応の分析
Types of Reactions
5-Methoxynaphtho[1,2,3-cd]indol-6(2H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can convert ketone groups to alcohols or other reduced forms.
Substitution: Commonly involves the replacement of hydrogen atoms with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine, often in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives.
科学的研究の応用
5-Methoxynaphtho[1,2,3-cd]indol-6(2H)-one has been explored for its potential in various scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including anti-cancer properties.
Medicine: Studied for its potential therapeutic effects, particularly in oncology.
Industry: Utilized in the development of advanced materials and dyes.
作用機序
The mechanism by which 5-methoxynaphtho[1,2,3-cd]indol-6(2H)-one exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets. In the context of its anti-cancer properties, it may interfere with DNA synthesis or function, leading to the inhibition of cancer cell proliferation . Molecular docking studies have suggested that it can bind to active sites of certain enzymes, thereby modulating their activity.
類似化合物との比較
Similar Compounds
- 4,11-Dimethoxynaphtho[2,3-f]indole-5,10-dione
- 4-Methoxynaphtho[2,3-f]indole-5,10-dione
- Sulfonamide-based indole analogs
Uniqueness
5-Methoxynaphtho[1,2,3-cd]indol-6(2H)-one is unique due to its specific structural features, such as the methoxy and ketone groups, which confer distinct chemical and biological properties
特性
分子式 |
C16H11NO2 |
|---|---|
分子量 |
249.26 g/mol |
IUPAC名 |
10-methoxy-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2,4,6,9,11,13(16)-heptaen-8-one |
InChI |
InChI=1S/C16H11NO2/c1-19-13-7-6-12-14-11(8-17-12)9-4-2-3-5-10(9)16(18)15(13)14/h2-8,17H,1H3 |
InChIキー |
FXNKGYLASRRDJO-UHFFFAOYSA-N |
正規SMILES |
COC1=C2C3=C(C=C1)NC=C3C4=CC=CC=C4C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4-chlorophenyl)(5,6-dihydro-4H-1,3-thiazin-2-yl)amino]-1-(4-methylphenyl)ethanone](/img/structure/B14942389.png)
![7-tert-butyl-4-(pyridin-3-yl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-b]pyridin-2(1H)-one](/img/structure/B14942403.png)
![N-(2,4-dichlorophenyl)-2-({(1E)-1-[(5-methoxy-1H-indol-3-yl)methylidene]-6-methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl}sulfanyl)acetamide](/img/structure/B14942407.png)
![methyl 3-(6-{[(4-fluorophenyl)sulfanyl]methyl}-3-hydroxy-4-oxo-4H-pyran-2-yl)-3-(3,4,5-trimethoxyphenyl)propanoate](/img/structure/B14942412.png)
![3-[1'-(4-Fluorobenzoyl)-4,4'-bipiperidin-1-YL]-1-(3-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B14942422.png)

![1-{(Z)-[(4-chlorophenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3-(3,4-dichlorophenyl)urea](/img/structure/B14942433.png)
![2-methoxy-N-{3-[(E)-2-(pyridin-4-yl)ethenyl]phenyl}-4-(trifluoromethyl)benzamide](/img/structure/B14942440.png)

![2-[4-(4-methoxyphenyl)piperazin-1-yl]-1-(6,6,8-trimethyl[1,3]dioxolo[4,5-g]quinolin-5(6H)-yl)ethanone](/img/structure/B14942461.png)
![6-methyl-3-(pyridin-3-yl)[1,2]oxazolo[5,4-d]pyrimidin-4(5H)-one](/img/structure/B14942468.png)
![3-(3,4-Dimethoxyphenyl)-6-(thiophen-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14942476.png)


